molecular formula C5H7NO B3362427 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- CAS No. 99042-97-4

2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-

Cat. No.: B3362427
CAS No.: 99042-97-4
M. Wt: 97.12 g/mol
InChI Key: LFBGIFBGRANTTN-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- is a heterocyclic organic compound that belongs to the class of γ-lactams. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It is known for its diverse biological activities and is widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- can be achieved through various methods. One common approach involves the base-assisted cyclization of 3-cyanoketones. This method allows for the efficient assembly of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones from readily available synthetic precursors . Another method involves the reaction of five-membered lactone precursors with ammonia or amines, followed by reductive cyclization of nitroolefins with 1,3-diketones .

Industrial Production Methods: Industrial production of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- typically involves scalable and practical synthetic routes. For example, a four-step synthesis of 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, an important building block of the antidiabetic drug glimepiride, has been developed. This method includes the synthesis of 3-methyl-4-hydroxy-2-butenolide in water and triflic acid-mediated N-benzyl lactam N-deprotection .

Chemical Reactions Analysis

Types of Reactions: 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring structure.

Common Reagents and Conditions: Common reagents used in the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- include ammonia, amines, nitroolefins, and 1,3-diketones. Reaction conditions often involve the use of bases, acids, and transition metal catalysts .

Major Products: The major products formed from the reactions of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- include various substituted pyrrolones and pyrrolidinones. These products exhibit diverse biological activities and are valuable in medicinal chemistry .

Scientific Research Applications

2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- has numerous scientific research applications. In chemistry, it serves as an important intermediate in the synthesis of complex organic molecules. In biology and medicine, it is used to develop compounds with antimicrobial, anti-inflammatory, anticancer, antidepressant, and antiviral activities . Additionally, it has applications in the pharmaceutical industry as a building block for drug development .

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

2H-Pyrrol-2-one, 1,3-dihydro-5-methyl- is similar to other γ-lactam compounds, such as pyrrolidinones and tetramic acids. it is unique in its structural features and biological activities. Similar compounds include 1,5-dihydro-2H-pyrrol-2-ones, which also exhibit diverse biological activities and are used in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1,3-dihydropyrrol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-2-3-5(7)6-4/h2H,3H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBGIFBGRANTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615786
Record name 5-Methyl-1,3-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99042-97-4
Record name 1,3-Dihydro-5-methyl-2H-pyrrol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99042-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1,3-dihydro-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-
Reactant of Route 2
2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-
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2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-
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2H-Pyrrol-2-one, 1,3-dihydro-5-methyl-
Reactant of Route 5
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Reactant of Route 6
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